Product packaging for (Butan-2-yl)[(3-nitrophenyl)methyl]amine(Cat. No.:)

(Butan-2-yl)[(3-nitrophenyl)methyl]amine

Cat. No.: B10883242
M. Wt: 208.26 g/mol
InChI Key: FIPOFFDFDJIKRV-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(3-nitrophenyl)methyl]amine is a chemical compound with the CAS Registry Number 893589-94-1 . This amine derivative features a molecular formula of C11H16N2O2 and has a calculated molecular weight of 208.26 g/mol . Its structure is characterized by a butan-2-yl group and a 3-nitrophenylmethyl group bonded to the amine nitrogen. As a nitrated amine, this compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. It can be utilized in the exploration of novel chemical entities, particularly in the development of potential pharmacologically active molecules. The nitro group on the phenyl ring offers a versatile handle for further synthetic modifications, including reduction to aniline, making it a precursor for a wide range of secondary compounds. Researchers employ this material in the synthesis of more complex molecular architectures for various laboratory-scale investigations. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2 B10883242 (Butan-2-yl)[(3-nitrophenyl)methyl]amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-[(3-nitrophenyl)methyl]butan-2-amine

InChI

InChI=1S/C11H16N2O2/c1-3-9(2)12-8-10-5-4-6-11(7-10)13(14)15/h4-7,9,12H,3,8H2,1-2H3

InChI Key

FIPOFFDFDJIKRV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of Butan 2 Yl 3 Nitrophenyl Methyl Amine

Reactivity of the Secondary Amine Functionality

The nitrogen atom in (Butan-2-yl)[(3-nitrophenyl)methyl]amine possesses a lone pair of electrons, which is the source of its nucleophilicity and basicity. This section details the characteristic reactions of its secondary amine group.

Nucleophilic Characteristics in Organic Reactions

All amines, due to the active lone pair of electrons on the electronegative nitrogen atom, are inherently nucleophilic. nih.govlibretexts.org A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. nih.gov The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849). researchgate.net This trend is influenced by the electron-donating nature of alkyl groups attached to the nitrogen, which increases electron density on the nitrogen atom.

In this compound, the nitrogen is bonded to two alkyl groups (a butan-2-yl group and a benzyl (B1604629) group), classifying it as a secondary amine. This structure suggests it is a potent nucleophile. masterorganicchemistry.com It can readily participate in nucleophilic substitution reactions with electrophiles such as halogenoalkanes and acyl chlorides. nih.govlibretexts.org For instance, reaction with an acyl chloride would lead to the formation of a stable N,N-disubstituted amide. Similarly, it can react with acid anhydrides, although these reactions are typically slower and may require heat. libretexts.org The steric hindrance caused by the bulky butan-2-yl and (3-nitrophenyl)methyl groups may, however, slightly temper its reactivity compared to less hindered secondary amines. researchgate.net

Acid-Base Properties and Salt Formation

The lone pair of electrons on the nitrogen atom also confers basic properties upon the amine. When an amine accepts a proton (H+), it acts as a Brønsted-Lowry base. researchgate.net this compound can react with acids to form the corresponding ammonium (B1175870) salt. For example, in the presence of a strong acid like hydrochloric acid (HCl), the amine will be protonated to form (butan-2-yl)[(3-nitrophenyl)methyl]ammonium chloride. This salt formation is a reversible process. nih.gov The resulting ammonium salts are typically water-soluble crystalline solids.

Formation of Imines and Enamines with Carbonyl Compounds

Secondary amines react with aldehydes and ketones to form enamines, which are compounds containing both an amine and an alkene functional group. rsc.orgresearchgate.netnih.gov This reaction is distinct from the reaction of primary amines with carbonyls, which yields imines. researchgate.netmdpi.com

The mechanism for enamine formation from this compound and a carbonyl compound (e.g., cyclohexanone) proceeds through several steps under mild acid catalysis (typically pH 4-5). mdpi.comorganic-chemistry.org

Nucleophilic Attack: The nucleophilic secondary amine attacks the electrophilic carbonyl carbon.

Proton Transfer: An intramolecular proton transfer from the nitrogen to the oxygen forms a neutral intermediate called a carbinolamine. rsc.org

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

Iminium Ion Formation: The departure of water generates a positively charged iminium ion. researchgate.net

Deprotonation: Since the nitrogen in the iminium ion lacks a proton, a base (such as a solvent molecule or another amine molecule) removes a proton from an adjacent carbon (the α-carbon of the original carbonyl compound) to form the C=C double bond of the enamine and neutralize the nitrogen atom. rsc.orgrsc.org

The reversibility of this reaction means it is often driven to completion by removing the water formed as a byproduct. acs.orgcommonorganicchemistry.com

Table 1: Reaction of a Secondary Amine with a Ketone to Form an Enamine

Reactant 1Reactant 2CatalystProductByproduct
This compoundCyclohexanoneAcid (e.g., H+)1-{(Butan-2-yl)[(3-nitrophenyl)methyl]amino}cyclohex-1-eneWater (H₂O)

Transformations Involving the 3-Nitrophenyl Moiety

The 3-nitrophenyl group contains a nitro (-NO₂) substituent on the aromatic ring, which strongly influences its reactivity. This group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but activates it for other types of transformations.

Reduction of the Nitro Group to an Amine

One of the most significant reactions of aromatic nitro compounds is their reduction to the corresponding primary amines. masterorganicchemistry.com This transformation is crucial as it converts a strongly deactivating, meta-directing group (-NO₂) into a strongly activating, ortho-, para-directing group (-NH₂). masterorganicchemistry.com The reduction of the nitro group in this compound would yield 3-{[((butan-2-yl)amino)methyl]}aniline. A wide array of reagents can accomplish this reduction, with the choice often depending on the presence of other functional groups in the molecule. researchgate.netorganic-chemistry.org

Common methods include:

Catalytic Hydrogenation: This is a widely used method where the nitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective. commonorganicchemistry.comwikipedia.org Transfer hydrogenation, using a hydrogen donor like hydrazine (B178648) or formic acid in the presence of a catalyst, is also a common and effective technique. nih.govacs.org

Metal/Acid Reduction: Historically significant and still widely used, this method employs an active metal in an acidic medium. Common combinations include iron (Fe) or tin (Sn) with hydrochloric acid (HCl), or zinc (Zn) in acetic acid. commonorganicchemistry.commasterorganicchemistry.com The use of tin(II) chloride (SnCl₂) offers a milder alternative that can be selective for the nitro group in the presence of other reducible functionalities. commonorganicchemistry.com

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups

Reagent(s)ConditionsNotes
H₂, Pd/CTypically room temperature, atmospheric or elevated pressure, alcoholic solventHighly efficient, but can also reduce other functional groups like alkenes or alkynes. commonorganicchemistry.com
Fe, HClHeating in aqueous/alcoholic solutionClassic, inexpensive method (Béchamp reduction). acs.org
SnCl₂·2H₂OAlcoholic solvent, often heatedMild and chemoselective for nitro groups. commonorganicchemistry.com
Zn, CH₃COOHRoom temperature or gentle heatingMild conditions, useful for sensitive substrates. commonorganicchemistry.com
NaBH₄, NiCl₂ or CoCl₂Alcoholic solventA borohydride-based system that effectively reduces nitro groups. researchgate.net
Hydrazine (N₂H₄), Catalyst (e.g., Pd/C, Fe₂O₃)HeatingA common transfer hydrogenation method. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) on Nitro-Substituted Aromatics

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. numberanalytics.comyoutube.com The nitro group is a powerful activating group for SNAr reactions. masterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group departs, and the aromaticity of the ring is restored. libretexts.org

The rate-determining step is typically the formation of the high-energy Meisenheimer complex. nih.gov The stability of this intermediate is key to the reaction's feasibility. The nitro group is most effective at stabilizing the negative charge of the intermediate when it is positioned ortho or para to the leaving group, as the negative charge can be delocalized onto the oxygen atoms of the nitro group via resonance. masterorganicchemistry.comstackexchange.com

In this compound, the nitro group is in the meta position relative to the benzyl carbon. If a leaving group (e.g., a halogen) were present on the ring at positions 2, 4, or 6 (ortho or para to the nitro group), the ring would be highly activated towards SNAr. However, a leaving group at the meta position (positions 1 or 5) would be much less reactive because the meta-nitro group cannot directly delocalize the negative charge of the Meisenheimer complex through resonance. libretexts.orgstackexchange.comyoutube.com Therefore, SNAr reactions on the 3-nitrophenyl moiety are significantly disfavored unless the leaving group is located at a position activated by the nitro group.

Electrophilic Aromatic Substitution on the Phenyl Ring and Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the phenyl ring of this compound is governed by the directing effects of the two existing substituents: the nitro group (-NO₂) and the (butan-2-yl)methylamino group (-NHCH₂(CH(CH₃)CH₂CH₃)).

The nitro group is a strong deactivating group and a meta-director. This is due to its strong electron-withdrawing nature, both through inductive effects and resonance, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The deactivation is most pronounced at the ortho and para positions relative to the nitro group, thus directing incoming electrophiles to the meta position.

Conversely, the (butan-2-yl)methylamino group is an activating group and an ortho-, para-director. The nitrogen atom's lone pair of electrons can be donated to the aromatic ring through resonance, increasing the electron density, particularly at the ortho and para positions. This makes the ring more nucleophilic and thus more reactive towards electrophiles at these positions. However, the activating effect of this secondary amine is somewhat attenuated by the bulky butan-2-yl group, which can cause steric hindrance.

In the case of this compound, the two substituents have opposing effects on the regioselectivity of further substitution. The nitro group at the C3 position deactivates the ring and directs incoming electrophiles to the C5 position (meta to the nitro group). The (butan-2-yl)methylamino group at the C1 position (via the methylene (B1212753) bridge) activates the ring and directs incoming electrophiles to the C2, C4, and C6 positions (ortho and para to the methylamino group).

A comprehensive analysis of the combined effects suggests the following:

Positions C4 and C6 (ortho to the amino group and ortho/para to the nitro group): These positions are activated by the amino group but deactivated by the nitro group. The activating effect of the amino group is generally stronger than the deactivating effect of the nitro group at the para position. Therefore, substitution at the C4 and C6 positions is plausible.

Position C2 (ortho to the amino group and ortho to the nitro group): This position is activated by the amino group but strongly deactivated by the nitro group. Additionally, this position is sterically hindered by the adjacent (butan-2-yl)methylamino group. Thus, substitution at C2 is less likely.

Position C5 (meta to both groups): This position is deactivated by both the inductive effect of the amino group and the strong deactivating effect of the nitro group.

Considering these factors, electrophilic attack is most likely to occur at the C4 and C6 positions . The activating, ortho-, para-directing effect of the (butan-2-yl)methylamino group is the dominant influence. Between the C4 and C6 positions, the C4 position (para to the activating group) might be slightly favored due to reduced steric hindrance from the bulky butan-2-yl substituent compared to the C6 position (ortho). However, the electronic activation at both ortho positions is significant. Studies on the nitration of N-alkyl anilines have shown that the amino group's directing effect is powerful, often leading to ortho and para products. nih.govacs.org

Stereochemical Considerations at the Butan-2-yl Group and Nitrogen Center

The structure of this compound possesses two potential stereocenters, leading to the possibility of multiple stereoisomers.

The first stereocenter is the second carbon atom of the butan-2-yl group . This carbon is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and the nitrogen atom of the amino group. Consequently, this chiral center can exist in either an (R) or (S) configuration.

The second potential stereocenter is the nitrogen atom of the secondary amine. The nitrogen is bonded to three different groups: a hydrogen atom, the butan-2-yl group, and the (3-nitrophenyl)methyl group. With its lone pair of electrons, the nitrogen atom adopts a trigonal pyramidal geometry, making it a chiral center.

Due to these two chiral centers, the molecule can theoretically exist as four stereoisomers: (R,R), (R,S), (S,R), and (S,S). These stereoisomers would exist as two pairs of enantiomers, with the relationship between the pairs being diastereomeric.

However, a critical stereochemical phenomenon in amines is pyramidal inversion (also known as nitrogen inversion). wikipedia.org This is a rapid process at room temperature where the amine molecule inverts its configuration, passing through a planar transition state. For simple amines, the energy barrier for this inversion is low, approximately 25 kJ/mol. vaia.com This rapid inversion leads to the interconversion of the enantiomers based on the nitrogen's chirality, effectively resulting in a racemic mixture at the nitrogen center under normal conditions. libretexts.org Therefore, it is generally not possible to resolve and isolate the individual enantiomers arising from the chirality of the nitrogen atom at room temperature. wikipedia.org

Thus, while the butan-2-yl group maintains its (R) or (S) configuration, the nitrogen center will be a rapidly equilibrating mixture of its two configurations. This means that a sample of (R)-(Butan-2-yl)[(3-nitrophenyl)methyl]amine will contain a rapidly interconverting mixture of the (R,R) and (R,S) diastereomers, and a sample of (S)-(Butan-2-yl)[(3-nitrophenyl)methyl]amine will contain a rapidly interconverting mixture of the (S,S) and (S,R) diastereomers.

Compound Information Table

Compound Name
This compound
p-Nitroaniline
m-Nitroaniline

Physicochemical Properties of Related Compounds

Propertyp-Nitroanilinem-Nitroaniline
Molecular Formula C₆H₆N₂O₂C₆H₆N₂O₂
Molar Mass 138.12 g/mol nih.gov138.12 g/mol nih.gov
Appearance Bright yellow crystalline powder chemicalbook.comYellowish needles or powder
Melting Point 146-149 °C nih.gov111-114 °C nih.gov
Boiling Point 332 °C chemicalbook.com305-307 °C nih.gov
Water Solubility 0.8 g/L (20 °C) chemicalbook.com1.2 g/L (24 °C) nih.gov
CAS Number 100-01-6 nih.gov99-09-2 nih.gov

Derivatization Strategies for Analytical and Synthetic Applications of Butan 2 Yl 3 Nitrophenyl Methyl Amine

Derivatization for Enhanced Detection in Chromatographic Techniques

(Butan-2-yl)[(3-nitrophenyl)methyl]amine, like many aliphatic amines, lacks a strong chromophore or fluorophore, which can make its detection at low concentrations challenging using common chromatographic detectors like UV-Vis or fluorescence. thermofisher.comsigmaaldrich.com Pre-column or post-column derivatization can introduce a "tag" that imparts desirable detection properties to the molecule, significantly improving sensitivity and selectivity. libretexts.org

Fluorogenic derivatization is a highly sensitive method that attaches a fluorescent tag to the analyte. libretexts.org This allows for detection at very low levels, often in the nanomole to picomole range. libretexts.org

4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is a widely used fluorogenic reagent that reacts with primary and secondary amines to form intensely fluorescent derivatives. mdpi.combiotium.com The reagent itself is non-fluorescent, which minimizes background interference. biotium.com The reaction is a nucleophilic aromatic substitution where the secondary amine of this compound attacks the electron-deficient aromatic ring of NBD-Cl, displacing the chloride ion. rsc.orgresearchgate.net This reaction is typically carried out in a basic medium. rsc.org The resulting NBD-amine derivative is highly stable and can be detected by High-Performance Liquid Chromatography (HPLC) with a fluorescence detector (FLD). mdpi.comresearchgate.net

9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) is another effective derivatizing agent suitable for both primary and secondary amines. nih.govresearchgate.net It reacts with the amine group to form a stable derivative that exhibits strong fluorescence. researchgate.netresearchgate.net The derivatization with FMOC-Cl is rapid and can be performed under mild, alkaline conditions. oup.comresearchgate.net The resulting FMOC-adduct of this compound would allow for highly sensitive quantification by HPLC-FLD. thermofisher.comresearchgate.net

Table 1: Comparison of Fluorogenic Derivatization Reagents for Secondary Amines

ReagentCommon NameReaction PrincipleTypical ConditionsDetection
4-Chloro-7-nitrobenzo-2-oxa-1,3-diazoleNBD-ClNucleophilic Aromatic SubstitutionBasic pH, Heating (e.g., 70°C) mdpi.comHPLC-FLD (Ex: ~485 nm, Em: ~540 nm) biotium.com
9-Fluorenylmethoxycarbonyl chlorideFMOC-ClNucleophilic Acyl SubstitutionAlkaline pH (e.g., borate buffer pH 8-10), Room Temperature oup.comresearchgate.netHPLC-FLD (Ex: ~265 nm, Em: ~340 nm) libretexts.org

Chromogenic derivatization involves attaching a chromophore—a light-absorbing group—to the analyte. This enhances its detectability by UV-Visible spectrophotometry. libretexts.org While generally less sensitive than fluorescence detection, it is a robust and widely applicable technique. libretexts.org

Halogenated nitrobenzenes, such as 1-Fluoro-2,4-dinitrobenzene (FDNB) , also known as Sanger's reagent, are classic chromogenic agents that react with primary and secondary amines. researchgate.netsdiarticle4.com The reaction mechanism is a nucleophilic aromatic substitution, similar to that of NBD-Cl. The amine nitrogen of this compound attacks the C1 carbon of FDNB, displacing the fluoride ion. This reaction is typically performed in a slightly alkaline medium. researchgate.net The resulting N-substituted 2,4-dinitrophenyl derivative is a colored compound with strong UV absorbance, making it easily detectable. libretexts.org

Table 2: Example of a Chromogenic Derivatization Agent

ReagentCommon NameReaction PrincipleTypical ConditionsDetection
1-Fluoro-2,4-dinitrobenzeneFDNB, Sanger's ReagentNucleophilic Aromatic SubstitutionAlkaline medium (e.g., borate buffer) researchgate.netHPLC-UV/Vis

Synthetic Derivatization for Structural Modification

Beyond analytical purposes, derivatization can be employed to synthetically modify the structure of this compound. This can alter its physicochemical properties, biological activity, or serve as an intermediate step in a more complex synthesis.

The secondary amine group is a key site for synthetic modification. Acylation is a fundamental reaction that converts the amine into an amide. unizin.orglibretexts.org This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride. jove.com The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acylating agent. masterorganicchemistry.com

For this compound, acylation would yield a tertiary amide. This transformation can be used to introduce a wide variety of acyl groups, thereby modifying the molecule's steric and electronic properties. For instance, acetylation (the introduction of an acetyl group) is often used to protect amines or reduce their basicity and nucleophilicity. quora.com The resulting amide is generally less basic and more resistant to oxidation compared to the parent amine. quora.com

Table 3: Common Acylating Agents for Secondary Amines

Acylating Agent ClassExampleProduct
Acyl ChloridesAcetyl chloride, Benzoyl chlorideTertiary Amide
Acid AnhydridesAcetic anhydride, Propionic anhydrideTertiary Amide
Carboxylic Acids (with coupling agents)Acetic acid (with DCC)Tertiary Amide

The 3-nitrophenyl group of the molecule is also amenable to synthetic modification, primarily through electrophilic aromatic substitution reactions. ck12.org The nitro group (-NO₂) already present on the benzene (B151609) ring strongly influences the position and rate of further substitutions.

The nitro group is a powerful deactivating group, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles than benzene itself. chemistrysteps.comquora.com It is also a meta-director. chemistrysteps.comallen.in Therefore, any subsequent electrophilic substitution, such as further nitration or halogenation, will predominantly occur at the positions meta to the existing nitro group (i.e., the C5 position).

Further Nitration: Introducing a second nitro group onto the ring would require harsh reaction conditions, such as treatment with a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures (e.g., 100°C). chemistrysteps.comchemguide.co.uk The product would be primarily (butan-2-yl)[(3,5-dinitrophenyl)methyl]amine.

Halogenation: The introduction of a halogen (e.g., Br, Cl) onto the deactivated ring also requires forcing conditions. For instance, bromination would necessitate high temperatures and the presence of a Lewis acid catalyst like FeBr₃. chemistrysteps.com The halogen would also be directed to the meta position. Iodination of deactivated rings can be achieved using reagents like a mixture of iodine and an oxidizing agent like nitric acid or potassium iodate in concentrated sulfuric acid. wikipedia.org

Table 4: Electrophilic Aromatic Substitution on the Nitrophenyl Group

ReactionReagentsMajor Product PositionConditions
NitrationConcentrated HNO₃ + Concentrated H₂SO₄C5 (meta to -NO₂)Harsher than for benzene (e.g., >50°C) chemistrysteps.comlibretexts.org
BrominationBr₂ + FeBr₃C5 (meta to -NO₂)Requires catalyst and higher temperature chemistrysteps.com
ChlorinationCl₂ + AlCl₃ or FeCl₃C5 (meta to -NO₂)Requires catalyst and forcing conditions
IodinationI₂ + Oxidizing Agent (e.g., HNO₃)C5 (meta to -NO₂)Requires an oxidizing agent wikipedia.org

Computational and Theoretical Investigations of Butan 2 Yl 3 Nitrophenyl Methyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For (Butan-2-yl)[(3-nitrophenyl)methyl]amine, these calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the molecule's reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. While specific DFT studies on this compound are not available in the current literature, the electronic properties can be inferred from studies on analogous nitroaromatic compounds and benzylamines.

The electronic structure of this compound is significantly influenced by the presence of the 3-nitrophenyl group. The nitro group (–NO2) is a strong electron-withdrawing group, which has a profound effect on the electron density distribution of the benzene (B151609) ring. This electron-withdrawing nature is due to both the inductive effect and the resonance effect. In the case of a meta-substituted nitro group, the inductive effect is predominant. quora.com This leads to a general depletion of electron density on the aromatic ring, making it more electrophilic.

DFT calculations on similar nitroaromatic compounds have shown that the presence of a nitro group lowers the energy of the molecular orbitals. nih.gov For this compound, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is likely to be localized on the amine and the phenyl ring, while the LUMO is expected to be concentrated on the nitro group and the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

The butan-2-yl group, being an alkyl group, is an electron-donating group through an inductive effect. This effect would slightly counteract the electron-withdrawing nature of the 3-nitrophenylmethyl moiety. DFT would be able to precisely quantify these opposing electronic effects.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface.

For this compound, the MEP analysis is expected to reveal distinct regions of positive and negative potential. The region around the nitro group will exhibit a strong positive electrostatic potential (electron-deficient), making it a likely site for nucleophilic attack. tandfonline.comnih.gov Conversely, the nitrogen atom of the amine group, with its lone pair of electrons, will be a region of negative electrostatic potential (electron-rich), indicating a site for electrophilic attack.

The aromatic ring itself will likely show a moderately positive potential due to the electron-withdrawing nitro group. researchgate.net The alkyl chain of the butan-2-yl group will have a relatively neutral to slightly negative potential. Understanding the MEP is crucial for predicting how this molecule might interact with other molecules, such as biological receptors or other reactants in a chemical synthesis.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis and molecular dynamics simulations are employed to explore the molecule's potential energy surface and identify its preferred shapes.

Rotational Barriers Around C-N and C-C Bonds

The flexibility of this compound arises from the rotation around several single bonds, primarily the C-N bond connecting the butyl group to the benzylamine (B48309) nitrogen and the C-C bonds within the butyl group. The energy required to rotate around these bonds is known as the rotational barrier.

The rotational barrier around the C-N bond in N-benzylalkylamines can be influenced by steric hindrance between the substituents on the nitrogen and the benzyl (B1604629) group. researchgate.net In this case, the butan-2-yl group and the 3-nitrophenylmethyl group will interact as they rotate relative to each other. The barrier to rotation is expected to be in the range of several kcal/mol, similar to what has been observed for other hindered amines. rsc.org

Illustrative Rotational Barriers for Related Substructures
BondRelated Molecule TypeTypical Rotational Barrier (kcal/mol)Reference
C-N (Amine)Hindered Trialkylamines6 - 8 rsc.org
C-C (Alkyl Chain)Butane3 - 5 lumenlearning.com
C-Aryl (Benzyl)Benzyl Radical~12 researchgate.net

Note: The data in this table is illustrative and based on values for related molecular structures. Specific computational studies on this compound are required for precise values.

Preferred Conformers and Energy Landscapes

Computational methods can be used to search for these low-energy conformers and to map the energy landscape. The global minimum on this surface represents the most stable conformation of the molecule. The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution. It is expected that the most preferred conformers will be those that minimize steric clashes between the bulky butan-2-yl and 3-nitrophenylmethyl groups.

Theoretical Studies of Reaction Mechanisms and Transition States

The formation of this compound can be envisaged through several synthetic routes, with reductive amination and nucleophilic substitution being two prominent examples. Computational chemistry provides invaluable insights into the intricate details of these reaction pathways, including the structures and energies of reactants, intermediates, transition states, and products.

Reductive amination is a cornerstone of amine synthesis, and the formation of this compound from 3-nitrobenzaldehyde (B41214) and butan-2-amine is a classic example. nih.govmasterorganicchemistry.com This one-pot reaction typically involves the initial formation of an imine intermediate, which is then reduced to the final amine. nih.govmasterorganicchemistry.com Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic nuances of this process, especially concerning the selectivity of reducing agents like sodium triacetoxyborohydride (B8407120) (STAB). nih.govacs.orgnih.govscholaris.ca

Theoretical models of reductive amination involving aromatic aldehydes have shown that the reaction proceeds through a series of steps, each with a distinct transition state. The initial condensation of the aldehyde (3-nitrobenzaldehyde) and the amine (butan-2-amine) forms a carbinolamine intermediate. This is followed by dehydration to yield a protonated imine, which is the species that undergoes reduction.

Computational analyses have revealed that the reduction of the imine is kinetically and thermodynamically favored over the reduction of the starting aldehyde. nih.govacs.org This selectivity is crucial for the efficiency of the direct reductive amination process. DFT calculations on model systems, such as the reaction of acetaldehyde (B116499) with methylamine, have shown that the activation free energy for the hydride transfer from the reducing agent to the imine is significantly lower than that for the hydride transfer to the aldehyde. nih.govnih.gov The Lewis-acidic sodium ion from the borohydride (B1222165) reagent is often found to play a key role in organizing the transition state for the hydride transfer. nih.govnih.gov

Table 1: Representative Calculated Activation Free Energies for Reductive Amination Steps (Analogous Systems)

Reaction StepReactantsProduct of StepActivation Free Energy (kcal/mol)
Imine FormationAcetaldehyde + MethylamineZ-methylethylideneimineLower than aldehyde reduction
Hydride Transfer to ImineZ-methylethylideneimine + STABN-ethylmethylamineLower than aldehyde reduction
Hydride Transfer to AldehydeAcetaldehyde + STABEthanolHigher than imine reduction

Note: The data in this table is illustrative and based on findings from computational studies on model systems like acetaldehyde and methylamine. nih.govnih.gov The exact energy values would differ for the this compound system.

An alternative synthetic approach to amines like this compound could involve the nucleophilic substitution of a suitable leaving group on a 3-nitrobenzyl derivative by butan-2-amine. For instance, the reaction of 3-nitrobenzyl bromide with butan-2-amine would proceed via a nucleophilic substitution mechanism.

While nucleophilic aromatic substitution (SNA_r) on an activated aromatic ring (e.g., with a nitro group) is a well-established process, the substitution at a benzylic position is typically a standard S_N2 reaction. Computational studies are pivotal in dissecting the potential energy surface of such reactions, identifying the transition state, and predicting the reaction kinetics.

In related systems, computational investigations have also shed light on unexpected reaction pathways. For example, in the reaction of amines with certain nitropyridines, a nitro-group migration has been observed and studied computationally. clockss.org Although this specific rearrangement is not expected in the synthesis of this compound via the benzylic substitution route, it highlights the power of theoretical calculations in predicting and explaining complex chemical reactivity. A detailed computational analysis for the reaction of a 3-nitrobenzyl halide with butan-2-amine would involve mapping the S_N2 reaction coordinate, calculating the activation barrier, and examining the influence of the solvent and the nature of the leaving group on the reaction rate.

Molecular Docking and Interaction Studies

To explore the potential biological activity of this compound, molecular docking simulations can be employed. This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex. nih.gov The insights gained from docking studies can guide the design of more potent and selective drug candidates.

Molecular docking studies involve placing the 3D structure of this compound into the binding site of a target protein. The scoring functions used in docking algorithms then estimate the binding affinity, with lower scores generally indicating a more favorable interaction. nih.gov

While there are no specific published docking studies for this compound, we can hypothesize its potential interactions based on studies of similar molecules containing nitrophenyl or amine moieties. For instance, docking studies of nitromethylene neonicotinoid derivatives with the nicotinic acetylcholine (B1216132) receptor (nAChR) have been performed to understand their insecticidal activity. nih.gov Similarly, various small molecules are docked into the active sites of enzymes like kinases and proteases to predict their inhibitory potential. nih.gov

A hypothetical docking of this compound into an enzyme active site would likely reveal that the molecule can adopt various conformations to maximize its interactions with the surrounding amino acid residues. The butan-2-yl group, with its non-polar nature, would likely occupy a hydrophobic pocket, while the nitrophenyl group could engage in various interactions, including pi-stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The secondary amine group is a key site for hydrogen bonding.

The stability of a ligand-protein complex is governed by a combination of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.govnih.gov

Hydrogen Bonding: The secondary amine in this compound can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the nitrogen). The nitro group (NO₂) is a strong hydrogen bond acceptor. rsc.org Therefore, in a protein binding pocket, these groups can form crucial hydrogen bonds with the backbone or side chains of amino acids such as serine, threonine, aspartate, glutamate, and histidine. acs.org These directional interactions are critical for the specificity of ligand binding.

Table 2: Potential Interactions of this compound with a Hypothetical Protein Active Site

Functional Group of LigandPotential Interacting Amino Acid ResiduesType of Interaction
Secondary Amine (N-H)Aspartate, Glutamate, Serine (backbone carbonyl)Hydrogen Bond (Donor)
Secondary Amine (N)Serine, Threonine, HistidineHydrogen Bond (Acceptor)
Nitro Group (O)Arginine, Lysine, Serine, ThreonineHydrogen Bond (Acceptor)
Phenyl RingPhenylalanine, Tyrosine, Tryptophanπ-π Stacking, Hydrophobic
Butyl GroupLeucine, Isoleucine, Valine, AlanineHydrophobic

Note: This table presents hypothetical interactions based on the chemical structure of the compound and general principles of molecular recognition. nih.govacs.org The actual interactions would depend on the specific topology and amino acid composition of the target protein's binding site.

Structure Activity Relationships Sar of Butan 2 Yl 3 Nitrophenyl Methyl Amine Derivatives

Influence of the 3-Nitrophenyl Moiety on In Vitro Biological Activity

The substituted aromatic ring is a cornerstone of the molecule's activity, with both the nitro group and other substituents playing critical roles.

Role of the Nitro Group and its Positional Isomerism on Aromatic Ring

For instance, in a study on nitro-substituted 3-arylcoumarins, it was observed that a nitro group at the 6-position of the coumarin scaffold was essential for antibacterial activity against S. aureus. Derivatives with the nitro group located only on the 3-aryl ring were found to be inactive. This highlights that the specific placement of the nitro group is crucial for conferring biological activity.

The metabolism of nitroaromatic compounds, which often involves the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, is also influenced by the nitro group's position. This metabolic activation can be essential for the compound's mechanism of action. Docking studies on nitroarenes have suggested that the position of the nitro group can significantly affect the DNA-binding mode of the reductively activated metabolites, thereby influencing their mutagenic potential. For example, compounds with a nitro group at the 3-position were found to be more likely to form DNA adducts compared to their 1-nitro counterparts.

Impact of Aromatic Substituents on Activity Profiles

The introduction of other substituents on the aromatic ring can further modulate the biological activity of (Butan-2-yl)[(3-nitrophenyl)methyl]amine derivatives. The nature of these substituents, whether electron-donating or electron-withdrawing, their size, and their position, can all impact the compound's potency and selectivity.

In studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors, it was found that substitution on the phenyl ring was well-tolerated. For example, incorporating a phenyl ring at the 4-position of the benzylamine (B48309) resulted in a compound with comparable activity to the unsubstituted analog. Further modifications, such as the introduction of pyridine rings, led to compounds with potencies in the low micromolar range. The position of substitution on the 2-phenyl group was found to be critical, with 2-substituted analogs being significantly more active than their 3- or 4-substituted counterparts.

The electronic properties of the substituents also play a key role. In a series of fluorinated phenylcyclopropylamines, electron-donating substituents on the aromatic ring were found to increase the potency of tyramine oxidase inhibition, while electron-withdrawing substituents decreased the activity. This underscores the importance of the electronic environment of the aromatic ring in molecular recognition by the target enzyme.

Table 1: Influence of Aromatic Substituents on In Vitro Activity of N-benzyl-2-phenylpyrimidin-4-amine Derivatives against USP1/UAF1

CompoundAromatic SubstituentIC50 (µM)
1 2-CF3-phenyl1.1
2 3-CF3-phenyl> 57
3 4-CF3-phenyl> 57
4 2-NO2-phenyl7.4
5 2-OMe-phenyl0.94
6 2-Me-phenyl1.2
7 2-Et-phenyl1.0
8 2-iPr-phenyl0.18

This table is interactive. You can sort the data by clicking on the column headers.

Contributions of the Butan-2-yl Chain to In Vitro Activity

The butan-2-yl group, an alkyl chain with a chiral center, provides a three-dimensional character to the molecule that is crucial for its interaction with biological targets.

Effects of Alkyl Chain Branching and Length

The length and branching of the N-alkyl substituent can significantly affect the biological activity of benzylamine derivatives. In a study of N-alkyl-β-D-glycosylamine derivatives, the variation in the alkyl chain length from 6 to 18 carbons had a notable influence on their antifungal properties.

In the context of pyrrolidinium-based ionic electrolytes, the replacement of a linear propyl chain with a branched isopropyl group was shown to influence the material's thermal and transport properties. While not a direct measure of biological activity, these physicochemical changes can impact a molecule's ability to cross biological membranes and interact with its target. For instance, increased branching can lead to restricted rotational freedom, which may affect the molecule's conformational flexibility and its ability to adopt an optimal binding conformation.

Stereochemical Influence of the Chiral Center on Activity

The butan-2-yl group contains a chiral center, meaning it exists as two enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially bind to one enantiomer over the other.

The differential activity of enantiomers is often dramatic. For example, in a series of chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues acting as TRPV1 antagonists, the individual enantiomers displayed high stereospecificity in their binding affinities and antagonist potencies. In some cases, one enantiomer was significantly more potent than the other, with Ki values in the low nanomolar range, comparable to or even more potent than the reference compound. This highlights the critical importance of stereochemistry in the design of potent and selective ligands. The three-dimensional arrangement of the substituents around the chiral center dictates the precise fit of the molecule into the binding pocket of its target.

Role of the Secondary Amine Linker in Molecular Interactions

The secondary amine linker connecting the 3-nitrophenylmethyl group and the butan-2-yl chain is a key functional group that can participate in crucial molecular interactions. Amine groups are known to be involved in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions, which are fundamental to ligand-receptor binding.

Furthermore, under physiological conditions, the secondary amine can be protonated, acquiring a positive charge. This allows for the formation of strong ionic interactions or cation-π interactions with aromatic residues in the binding pocket. In studies of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivatives, cation-π interactions between the protonated amine and aromatic residues like tyrosine and tryptophan were found to be important for stabilizing the ligand in the active site of acetylcholinesterase. The flexibility of the linker also allows the two flanking moieties to adopt an optimal orientation for binding.

Modulating Lipophilicity and Membrane Permeability in In Vitro Models

The lipophilicity and membrane permeability of a compound are pivotal to its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. For this compound derivatives, these parameters can be fine-tuned through specific structural modifications.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), can be systematically altered by introducing or modifying substituents on the phenyl ring or the N-alkyl group. For instance, the introduction of small alkyl groups or halogens to the phenyl ring would be expected to increase lipophilicity. Conversely, incorporating polar functional groups, such as hydroxyl or carboxyl groups, would decrease lipophilicity and could enhance aqueous solubility.

The butan-2-yl group contributes significantly to the baseline lipophilicity of the parent compound. Altering this alkyl chain, for example, by shortening it to an ethyl or propyl group, would decrease lipophilicity. Conversely, elongation or branching of the alkyl chain would increase it.

In vitro models, such as the parallel artificial membrane permeability assay (PAMPA), are commonly employed to predict the passive diffusion of compounds across biological membranes. The permeability of this compound derivatives in such assays would be expected to correlate with their lipophilicity, with an optimal range for passive transport.

Modification Expected Effect on Lipophilicity (logP) Expected Effect on Membrane Permeability
Addition of a methyl group to the phenyl ringIncreaseIncrease (up to a certain point)
Replacement of the nitro group with a hydroxyl groupDecreaseDecrease
Shortening the N-alkyl chain to ethylDecreaseDecrease
Introducing a polar group (e.g., -OH, -COOH)DecreaseDecrease

Hydrogen Bonding Capacity of the Amine Nitrogen

The secondary amine in this compound is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. This dual capacity allows for critical interactions with biological targets, such as enzymes or receptors.

The nitrogen atom possesses a lone pair of electrons, enabling it to act as a hydrogen bond acceptor. The hydrogen atom attached to the nitrogen allows it to function as a hydrogen bond donor. The strength of these interactions can be influenced by the electronic environment of the amine.

The presence of the electron-withdrawing nitro group on the phenyl ring at the meta position reduces the basicity of the amine nitrogen. This, in turn, can affect its ability to form hydrogen bonds. Modifications to the phenyl ring that alter its electronic properties will modulate the hydrogen bonding capacity of the amine. For example, replacing the nitro group with an electron-donating group, such as a methoxy group, would increase the electron density on the nitrogen, potentially enhancing its hydrogen bond accepting capability.

Primary amines generally exhibit more extensive intermolecular hydrogen bonding than secondary amines due to the presence of two hydrogen atoms available for donation . Consequently, derivatives where the butan-2-yl group is replaced by a hydrogen atom to form a primary amine would have different hydrogen bonding properties. Conversely, converting the secondary amine to a tertiary amine by replacing the hydrogen with an alkyl group would eliminate its hydrogen bond donating capacity, leaving only its acceptor ability.

Comparative Structure-Activity Studies with Analogues

To further elucidate the SAR of this compound, it is informative to compare its properties and activities with those of structurally related analogues.

Analysis of Isoelectronic and Isosteric Replacements

Isoelectronic and isosteric replacements are a common strategy in medicinal chemistry to probe the importance of specific atoms or groups for biological activity. This involves substituting a particular functional group with another that has a similar size, shape, and electronic configuration.

For the 3-nitro group on the phenyl ring, an isosteric replacement could involve a trifluoromethyl (-CF3) group. While similar in size, the electronic properties are different, which could lead to altered binding interactions and metabolic stability. Another potential isosteric replacement for the nitro group is the cyano (-CN) group.

The phenyl ring itself could be replaced with a bioisostere, such as a pyridine or thiophene ring. These heterocyclic rings can alter the compound's polarity, metabolic profile, and ability to form specific interactions with a biological target.

Original Group Isoelectronic/Isosteric Replacement Potential Impact
-NO2-CN, -CF3Altered electronic properties, potential for different binding interactions
Phenyl ringPyridyl ringIntroduction of a hydrogen bond acceptor, altered polarity
Phenyl ringThienyl ringAltered lipophilicity and metabolic profile

Comparison with N-Alkylbenzylamine and N-Alkylphenylamine Scaffolds

The this compound scaffold belongs to the broader class of N-alkylbenzylamines. Comparing its properties to other N-alkylbenzylamines and N-alkylphenylamines can provide valuable SAR insights.

In the N-alkylbenzylamine scaffold, the amine is separated from the phenyl ring by a methylene (B1212753) (-CH2-) group. This conformational flexibility is important for its interaction with biological targets. The nature of the N-alkyl group (in this case, butan-2-yl) influences lipophilicity and steric interactions. Studies on other substituted benzylamines have shown that both the substitution pattern on the aromatic ring and the nature of the N-alkyl group are critical for activity mdpi.com.

In contrast, the N-alkylphenylamine scaffold lacks the methylene spacer, with the amine nitrogen directly attached to the phenyl ring. This direct attachment leads to a more rigid structure and alters the electronic properties of the amine due to the resonance effect of the benzene (B151609) ring, which generally decreases the basicity of the amine . Comparing the activity of this compound with its corresponding N-(butan-2-yl)-3-nitroaniline analogue would highlight the importance of the methylene spacer for its biological activity.

Scaffold Key Structural Feature Implication for SAR
N-AlkylbenzylamineAmine separated from phenyl ring by -CH2-Greater conformational flexibility, amine basicity less influenced by the ring
N-AlkylphenylamineAmine directly attached to phenyl ringMore rigid structure, amine basicity reduced by resonance with the ring

Applications of Butan 2 Yl 3 Nitrophenyl Methyl Amine in Advanced Organic Synthesis

Utilization as a Chirality Source in Asymmetric Synthesis

The inherent chirality of (Butan-2-yl)[(3-nitrophenyl)methyl]amine, owing to the stereocenter in the butan-2-yl group, makes it a valuable asset in the field of asymmetric synthesis. Chiral amines are fundamental to many stereoselective transformations, acting as chiral auxiliaries, ligands for metal catalysts, or organocatalysts themselves. The presence of both a nitrogen atom for coordination or reaction and a defined stereocenter allows for the transfer of chiral information during a chemical reaction, leading to the preferential formation of one enantiomer over the other.

In asymmetric synthesis, chiral amines can be employed in several key ways. sigmaaldrich.com They can serve as chiral bases for enantioselective deprotonations or as resolving agents for racemic mixtures of acids. sigmaaldrich.com The development of efficient methods for the synthesis of chiral amines is therefore a critical area of research, as these compounds are integral to the production of enantiomerically pure pharmaceuticals and other fine chemicals. yale.edu The structural motif of this compound, with its secondary amine, is a common feature in many effective chiral ligands and catalysts.

Building Block for Complex Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, represent a vast and diverse family of organic molecules. sigmaaldrich.commsesupplies.com They are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The synthesis of complex heterocyclic systems often relies on the use of versatile and functionalized building blocks. This compound, with its reactive amine and the potential for functional group manipulation of the nitro group, is a prime candidate for such a role.

The secondary amine functionality can participate in a variety of cyclization reactions to form nitrogen-containing heterocycles. Furthermore, the nitro group on the phenyl ring can be readily reduced to an amine, which can then be incorporated into a heterocyclic framework. This dually functional nature allows for a stepwise or one-pot construction of complex polycyclic systems. The diversity of commercially available heterocyclic building blocks is a testament to their importance in synthetic chemistry.

Precursor for Advanced Functional Materials

The development of advanced functional materials with tailored electronic, optical, or magnetic properties is a major focus of modern chemical research. The molecular structure of this compound suggests its potential as a precursor for such materials. The nitroaromatic moiety is a well-known electrophilic component and can participate in charge-transfer interactions, which are fundamental to the properties of many organic electronic materials.

Furthermore, the chiral nature of the molecule could be exploited to create chiral functional materials, which can exhibit unique optical properties such as circular dichroism and circularly polarized luminescence. These properties are highly sought after for applications in displays, sensors, and asymmetric catalysis. The ability to incorporate this chiral, functionalized amine into larger polymeric or supramolecular structures opens up avenues for the rational design of new materials with novel functionalities.

Role in Developing New Reaction Methodologies

The discovery and development of new reaction methodologies are crucial for advancing the capabilities of organic synthesis. The unique combination of functional groups in this compound makes it an interesting substrate for exploring new chemical transformations. For instance, the development of novel methods for asymmetric C-H functionalization or the invention of new multicomponent reactions could potentially utilize this amine as a key starting material or catalyst.

Q & A

Q. What are the optimal synthetic routes for preparing (Butan-2-yl)[(3-nitrophenyl)methyl]amine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution between 3-nitrobenzyl chloride and butan-2-amine. Key parameters include:

  • Base selection : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in polar aprotic solvents (e.g., dichloromethane) enhances nucleophilicity of the amine .
  • Temperature : Reactions are often conducted at 40–60°C to balance reaction rate and by-product formation .
  • Purification : Column chromatography or recrystallization is recommended to isolate the product from unreacted starting materials or side products (e.g., dialkylated amines) .

Table 1 : Comparison of reaction conditions for analogous compounds:

BaseSolventTemp (°C)Yield (%)Reference
K₂CO₃DCM5078
NaOHToluene6065
NaHCO₃THFRT52

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the nitro group (δ 8.0–8.5 ppm for aromatic protons) and butan-2-yl chain (δ 1.0–1.5 ppm for methyl groups) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₆N₂O₂, calculated 224.116 g/mol) .
  • HPLC : Purity >95% is achievable using reverse-phase C18 columns with UV detection at 254 nm .

Q. How does the nitro group at the 3-position influence the compound's physicochemical properties?

The nitro group introduces strong electron-withdrawing effects, which:

  • Increase polarity : Enhances solubility in polar solvents (e.g., DMSO, ethanol) .
  • Modulate reactivity : Facilitates electrophilic substitution at the aromatic ring under acidic conditions .
  • Impact stability : Nitro groups can undergo reduction to amines under catalytic hydrogenation (e.g., Pd/C, H₂), requiring careful handling in redox environments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological targets?

SAR studies should focus on:

  • Substituent variation : Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) to alter binding affinity to receptors like serotonin or dopamine transporters .
  • Stereochemistry : The butan-2-yl group’s chirality may influence enantioselective interactions with enzymes. Resolution via chiral HPLC or asymmetric synthesis is critical .
  • Bioisosteric replacements : Swapping the benzylamine moiety with heterocycles (e.g., thiophene) to improve metabolic stability .

Table 2 : SAR trends in analogous compounds:

ModificationBiological Activity (IC₅₀)Reference
3-Nitro substitution5-HT2C binding: 12 nM
4-Nitro substitution5-HT2C binding: 45 nM
3-Cyano substitutionDAT inhibition: 8 nM

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Impurity profiles : Use HPLC-MS to identify and quantify by-products (e.g., oxidized or reduced derivatives) .
  • Assay conditions : Standardize cell-based vs. cell-free assays. For example, serotonin reuptake inhibition varies with cell membrane lipid composition .
  • Species specificity : Test activity across human, rat, and mouse models to identify translational relevance .

Q. How can mechanistic studies elucidate the compound’s interaction with neurotransmitter systems?

  • Radioligand binding assays : Use ³H-labeled ligands to quantify affinity for serotonin (5-HT2C) or dopamine receptors .
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses in receptor active sites .
  • Kinetic studies : Stopped-flow spectroscopy monitors real-time binding kinetics to distinguish competitive vs. noncompetitive inhibition .

Methodological Considerations

  • Stereochemical analysis : Chiral chromatography (e.g., Chiralpak AD-H column) separates enantiomers, which may exhibit divergent biological activities .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) identify susceptibility to hydrolysis or oxidation, guiding storage conditions (e.g., inert atmosphere, −20°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.